molecular formula C17H16BrNO3 B341646 Propan-2-yl 3-[(4-bromobenzoyl)amino]benzoate

Propan-2-yl 3-[(4-bromobenzoyl)amino]benzoate

Cat. No.: B341646
M. Wt: 362.2 g/mol
InChI Key: ZKKCWXMLPZWUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 3-[(4-bromobenzoyl)amino]benzoate is an organic compound that features a benzoylamino group substituted with a bromine atom at the para position and an ester group derived from isopropyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 3-[(4-bromobenzoyl)amino]benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-[(4-bromobenzoyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted benzoylamino derivatives.

    Hydrolysis: Formation of 3-(4-Bromo-benzoylamino)-benzoic acid and isopropyl alcohol.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

Scientific Research Applications

Propan-2-yl 3-[(4-bromobenzoyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propan-2-yl 3-[(4-bromobenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-benzoylamino)-benzoic acid isopropyl ester
  • 3-(4-Methyl-benzoylamino)-benzoic acid isopropyl ester
  • 3-(4-Nitro-benzoylamino)-benzoic acid isopropyl ester

Uniqueness

Propan-2-yl 3-[(4-bromobenzoyl)amino]benzoate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in substitution reactions and enhances its binding affinity in biological systems compared to its chloro, methyl, and nitro analogs .

Properties

Molecular Formula

C17H16BrNO3

Molecular Weight

362.2 g/mol

IUPAC Name

propan-2-yl 3-[(4-bromobenzoyl)amino]benzoate

InChI

InChI=1S/C17H16BrNO3/c1-11(2)22-17(21)13-4-3-5-15(10-13)19-16(20)12-6-8-14(18)9-7-12/h3-11H,1-2H3,(H,19,20)

InChI Key

ZKKCWXMLPZWUHQ-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CC(C)OC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.